methyl 4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzoate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound is instrumental in the Rhodium-Catalyzed Intramolecular C-H Bond Activation with triazoles, leading to the preparation of stereodefined pyrrolidines and other cyclic compounds. This method emphasizes the compound's utility in generating cis-N-sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidines with high yield and stereoselectivity, showcasing its versatility in synthesizing complex molecular structures (Senoo, Furukawa, Hata, & Urabe, 2016).
- Additionally, the compound serves as a key intermediate in the synthesis of 4-(trifluoromethyl)pyrrolidines containing various sulfonyl and phosphonyl groups. This application highlights its contribution to producing novel pyrrolidine derivatives, which are crucial for further chemical and pharmaceutical research (Markitanov, Timoshenko, Shermolovich, Mykhalchuk, Grafova, & Grafov, 2016).
Material Science and Drug Delivery
- In material science, polyimides with excellent thermal stability and solubility have been synthesized using unsymmetrical diamines, including derivatives of the compound. These materials demonstrate high glass transition temperatures and are stable up to temperatures above 300 and 450°C, making them suitable for high-performance applications (Ghaemy & Alizadeh, 2009).
- The compound also finds application in drug delivery systems , where it's utilized for the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages. This innovation facilitates the delivery of biologically relevant structures, significantly enhancing their cytotoxicities against human ovarian cancer cells (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Green Chemistry
- A notable application in green chemistry involves the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine , an intermediate used in the production of Dexlansoprazole. This process is marked by its operational simplicity, convergence, and environmentally benign conditions, demonstrating the compound's role in sustainable chemical synthesis (Gilbile, Bhavani, & Vyas, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-22-14(19)11-2-4-13(5-3-11)23(20,21)17-9-6-12(10-17)18-15-7-8-16-18/h2-5,7-8,12H,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNKYRSYPQNVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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